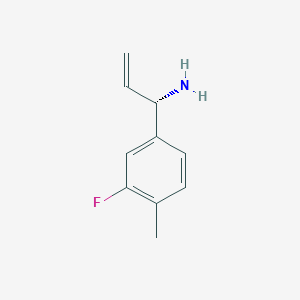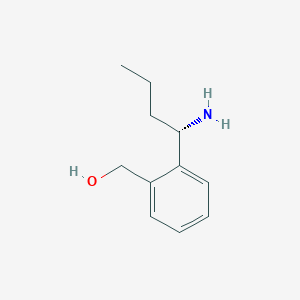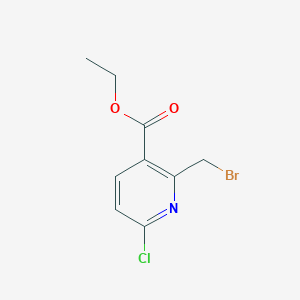
Ethyl 2-(bromomethyl)-6-chloronicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(bromomethyl)-6-chloronicotinate is an organic compound that belongs to the class of halogenated nicotinates. This compound is characterized by the presence of a bromomethyl group and a chlorine atom attached to the nicotinate structure. It is commonly used in organic synthesis and has various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 2-(bromomethyl)-6-chloronicotinate can be synthesized through several methods. One common approach involves the bromination of ethyl 6-chloronicotinate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an organic solvent like dichloromethane at a controlled temperature to ensure selective bromination at the 2-position.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.
化学反应分析
Types of Reactions
Ethyl 2-(bromomethyl)-6-chloronicotinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium azide (NaN3), sodium thiolate (NaSR), and sodium alkoxide (NaOR). Reactions are usually conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents such as ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Products include azido, thiol, and alkoxy derivatives of the original compound.
Oxidation: Oxidized products may include carboxylic acids, ketones, or aldehydes.
Reduction: Reduced products typically involve the conversion of the bromomethyl group to a methyl group.
科学研究应用
Ethyl 2-(bromomethyl)-6-chloronicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific receptors or enzymes.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of ethyl 2-(bromomethyl)-6-chloronicotinate involves its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. This reactivity is exploited in various synthetic applications to introduce functional groups and modify molecular structures.
相似化合物的比较
Ethyl 2-(bromomethyl)-6-chloronicotinate can be compared with other halogenated nicotinates, such as:
Ethyl 2-(bromomethyl)acrylate: Similar in structure but lacks the chlorine atom on the nicotinate ring.
Ethyl 2-bromoacetate: Contains a bromoacetate group instead of a bromomethyl group.
Ethyl 6-chloronicotinate: Lacks the bromomethyl group but retains the chlorine atom on the nicotinate ring.
The uniqueness of this compound lies in its dual halogenation, which provides distinct reactivity and versatility in synthetic applications.
属性
分子式 |
C9H9BrClNO2 |
|---|---|
分子量 |
278.53 g/mol |
IUPAC 名称 |
ethyl 2-(bromomethyl)-6-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C9H9BrClNO2/c1-2-14-9(13)6-3-4-8(11)12-7(6)5-10/h3-4H,2,5H2,1H3 |
InChI 键 |
NIDRUYIBEOHJNF-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(N=C(C=C1)Cl)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


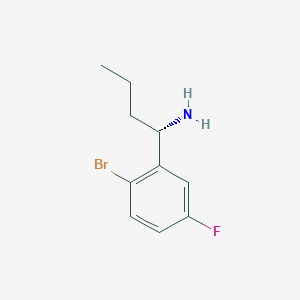
![[(3Z)-2-oxo-1-phenyl-2,3-dihydro-1H-indol-3-ylidene]aminobutanoate](/img/structure/B13056946.png)
![(S)-2-((2-Amino-6-(tert-butyl)thieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL](/img/structure/B13056953.png)
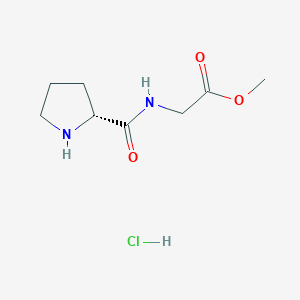
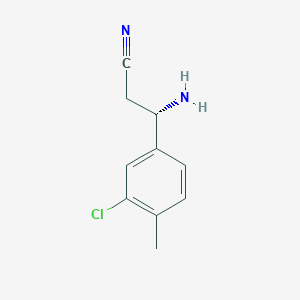
![(E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]aminocyclopropanecarboxylate](/img/structure/B13056970.png)
![3-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylicacid](/img/structure/B13056976.png)
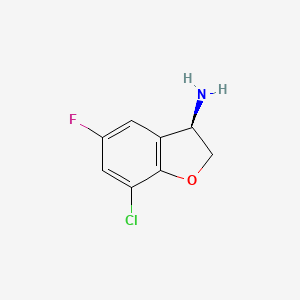

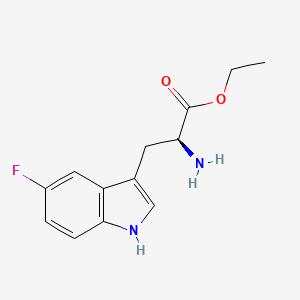
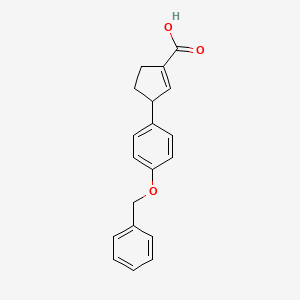
![6'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13057016.png)
